molecular formula C9H11Cl2N3 B2549967 4-(1H-imidazol-4-yl)aniline dihydrochloride CAS No. 72798-67-5

4-(1H-imidazol-4-yl)aniline dihydrochloride

Cat. No.: B2549967
CAS No.: 72798-67-5
M. Wt: 232.11
InChI Key: NULLFMCVSFQERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-4-yl)aniline dihydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N3 and its molecular weight is 232.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

The synthesis and exploration of the structural properties of novel compounds, including imidazole derivatives, are fundamental in the development of new materials and pharmaceuticals. For instance, the study by Issac & Tierney (1996) investigates the synthesis and spectroscopic properties of novel substituted thiazolidin-4-ones derived from the reaction of chloral with substituted anilines, highlighting the versatility of imidazole derivatives in synthesizing heterocyclic compounds with potential biological activities (Issac & Tierney, 1996).

Antimicrobial and Antitumor Activities

Imidazole derivatives are extensively studied for their antimicrobial and antitumor properties. Research has shown that these compounds exhibit a range of biological activities, including action against fungal infections and potential antitumor effects. For example, a literature review on the antimicrobial activities of imidazole highlights its role as a key ingredient in the synthesis of antifungal drugs and pesticides, indicating its broad utility in medical and agricultural applications (American Journal of IT and Applied Sciences Research, 2022).

Catalyst Systems in Organic Synthesis

Imidazole derivatives are also significant in the development of catalyst systems for organic synthesis, particularly in the formation of C-N bonds, which are crucial in the synthesis of various organic compounds. The review by Kantam et al. (2013) on recyclable copper catalyst systems employing aryl halides and arylboronic acids in C-N bond forming reactions underscores the importance of imidazole derivatives in enhancing the efficiency and selectivity of synthetic processes (Kantam et al., 2013).

Corrosion Inhibition

Imidazole and its derivatives have been identified as effective corrosion inhibitors, contributing to the longevity and durability of metal structures. The review by Sriplai & Sombatmankhong (2023) details the use of imidazole derivatives in the petroleum industry as corrosion inhibitors, highlighting their chemical structures, synthesis processes, and performance evaluations (Sriplai & Sombatmankhong, 2023).

Material Science and Nanotechnology

In the field of materials science and nanotechnology, imidazole derivatives are utilized in the fabrication of advanced materials, such as metal-organic frameworks (MOFs) and nanofibers, for various applications. The review by Sankar et al. (2019) on transition-metal-based zeolite imidazolate framework nanofibers via an electrospinning approach demonstrates the potential of imidazole derivatives in creating novel materials with enhanced properties (Sankar et al., 2019).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Imidazole derivatives, such as 4-(1H-imidazol-4-yl)aniline, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . As such, they continue to be a focus of research for their potential therapeutic applications.

Properties

IUPAC Name

4-(1H-imidazol-5-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-5-11-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULLFMCVSFQERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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